

Pharmacokinetics and Oral Bioavailability of Vapendavir Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vapendavir diphosphate

Cat. No.: B3046123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is an orally bioavailable antiviral compound under investigation for the treatment of rhinovirus (RV) infections, a common cause of exacerbations in patients with chronic obstructive pulmonary disease (COPD). As a capsid-binding inhibitor, Vapendavir prevents the virus from releasing its genetic material into host cells. Understanding the pharmacokinetic profile and oral bioavailability of its diphosphate salt is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of **Vapendavir diphosphate**, including summaries of key clinical trials designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these trials are pending public release, this guide details the experimental designs and methodologies employed.

Introduction

Vapendavir is a potent, orally administered antiviral agent that targets the hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, including a broad range of rhinoviruses and enteroviruses.^[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral attachment and the subsequent release of the viral RNA genome into the host cell.^[1] This mechanism of action effectively halts the replication process at an early stage.

Clinical development of Vapendavir has advanced to Phase 2 trials, particularly focusing on its efficacy in reducing the severity of rhinovirus-induced respiratory symptoms in COPD patients. [2][3] The diphosphate salt of Vapendavir is utilized to enhance its pharmaceutical properties. A thorough understanding of its pharmacokinetic profile is paramount for its successful clinical application.

Pharmacokinetic Profile

The definitive quantitative pharmacokinetic parameters for **Vapendavir diphosphate** in humans are being established through dedicated clinical trials. The results of these studies will provide crucial data on the compound's ADME profile.

Key Clinical Trials

Two pivotal clinical trials have been conducted to specifically investigate the pharmacokinetics of Vapendavir:

- NCT05962645: A Phase 1 Study to Confirm the Single- and Multiple-dose Pharmacokinetics and to Evaluate Food Effect of Vapendavir in Healthy Participants and Participants With COPD. This study was designed to characterize the plasma pharmacokinetic profiles of Vapendavir following single and multiple oral doses.[1] An important aspect of this trial was to assess the impact of food on the drug's absorption.[1]
- NCT06834295: An Open-label, Single-dose Study To Assess the Mass Balance Recovery, Metabolite Profile and Metabolite Identification of [14C]Vapendavir in Healthy Male Subjects. This Phase 1/2 study utilized radiolabeled Vapendavir to trace its path through the body, enabling a detailed analysis of its metabolism and excretion pathways.[4][5]

The data from these studies will be used to populate the pharmacokinetic parameter tables below upon public disclosure.

Data Presentation

The following tables are structured to present the key pharmacokinetic parameters that are expected to be reported from the aforementioned clinical trials.

Table 1: Single-Dose Pharmacokinetic Parameters of Vapendavir

Parameter	Healthy Volunteers (Fasted)	Healthy Volunteers (Fed)	COPD Patients
C _{max} (ng/mL)	Data Pending	Data Pending	Data Pending
T _{max} (hr)	Data Pending	Data Pending	Data Pending
AUC _{0-t} (ng·hr/mL)	Data Pending	Data Pending	Data Pending
AUC _{0-∞} (ng·hr/mL)	Data Pending	Data Pending	Data Pending
t _{1/2} (hr)	Data Pending	Data Pending	Data Pending
Oral Bioavailability (%)	Data Pending	Data Pending	Data Pending

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vapendavir in COPD Patients

Parameter	Day 1	Steady State
C _{max} (ng/mL)	Data Pending	Data Pending
C _{min} (ng/mL)	Data Pending	Data Pending
T _{max} (hr)	Data Pending	Data Pending
AUC _{0-τ} (ng·hr/mL)	Data Pending	Data Pending
Accumulation Ratio	Data Pending	Data Pending

C_{min}: Minimum plasma concentration; AUC_{0-τ}: Area under the plasma concentration-time curve over a dosing interval at steady state.

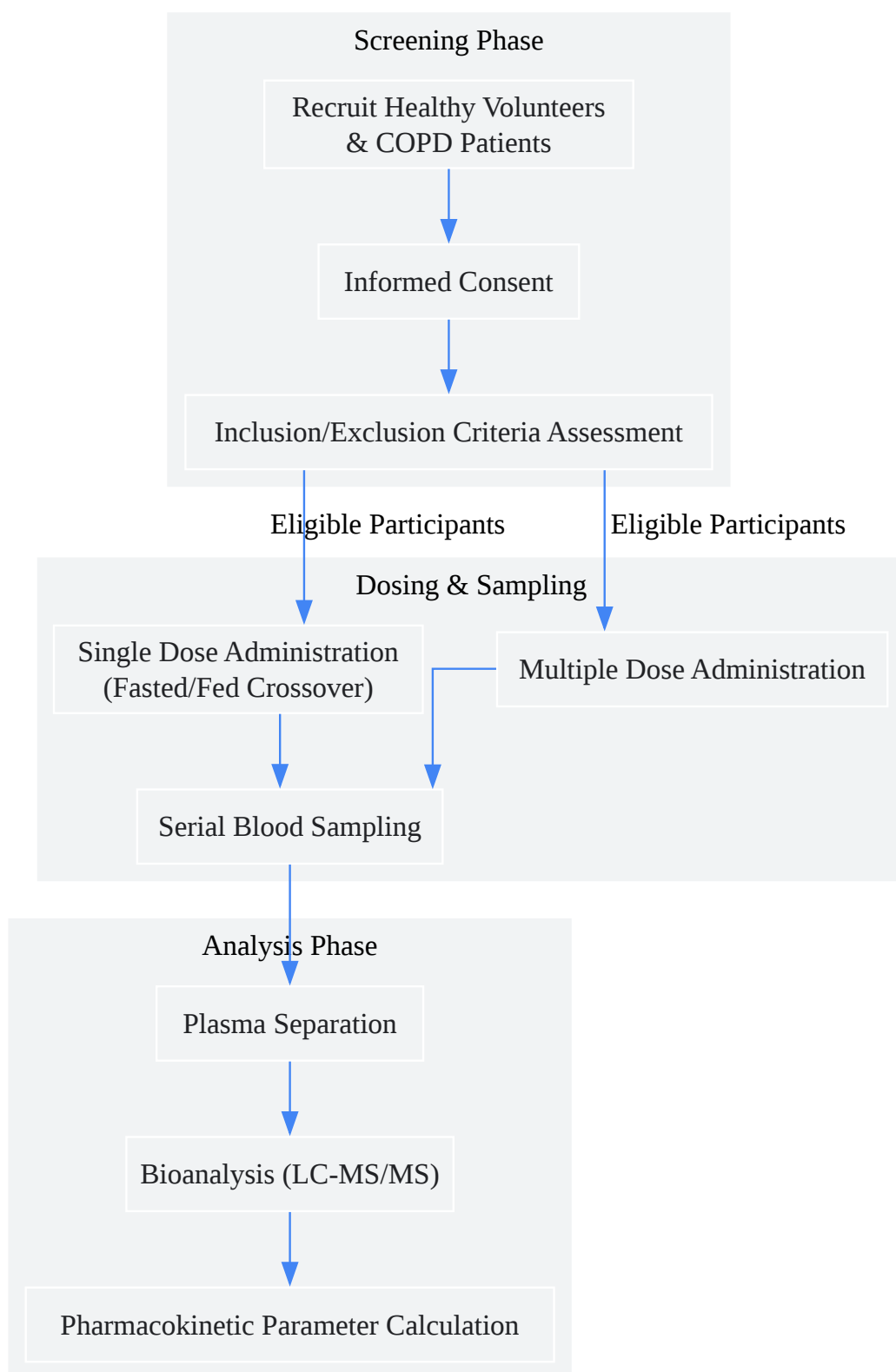
Experimental Protocols

The following sections outline the methodologies employed in the key clinical trials to assess the pharmacokinetics of Vapendavir.

Clinical Study Design (NCT05962645)

This Phase 1, open-label, crossover study was designed to evaluate the pharmacokinetics of Vapendavir in both healthy adults and patients with stable COPD.[\[1\]](#)

- **Participants:** The study enrolled healthy volunteers and patients with a documented diagnosis of clinically stable COPD.[\[1\]](#)
- **Dosing Regimen:** Participants received single and multiple oral doses of Vapendavir. The food-effect arm of the study involved administering the drug under both fasted and fed conditions to assess any impact on absorption.[\[1\]](#)
- **Sample Collection:** Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Vapendavir.[\[1\]](#)
- **Analytical Method:** Plasma concentrations of Vapendavir were to be quantified using a validated bioanalytical method, likely a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for its high sensitivity and specificity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)



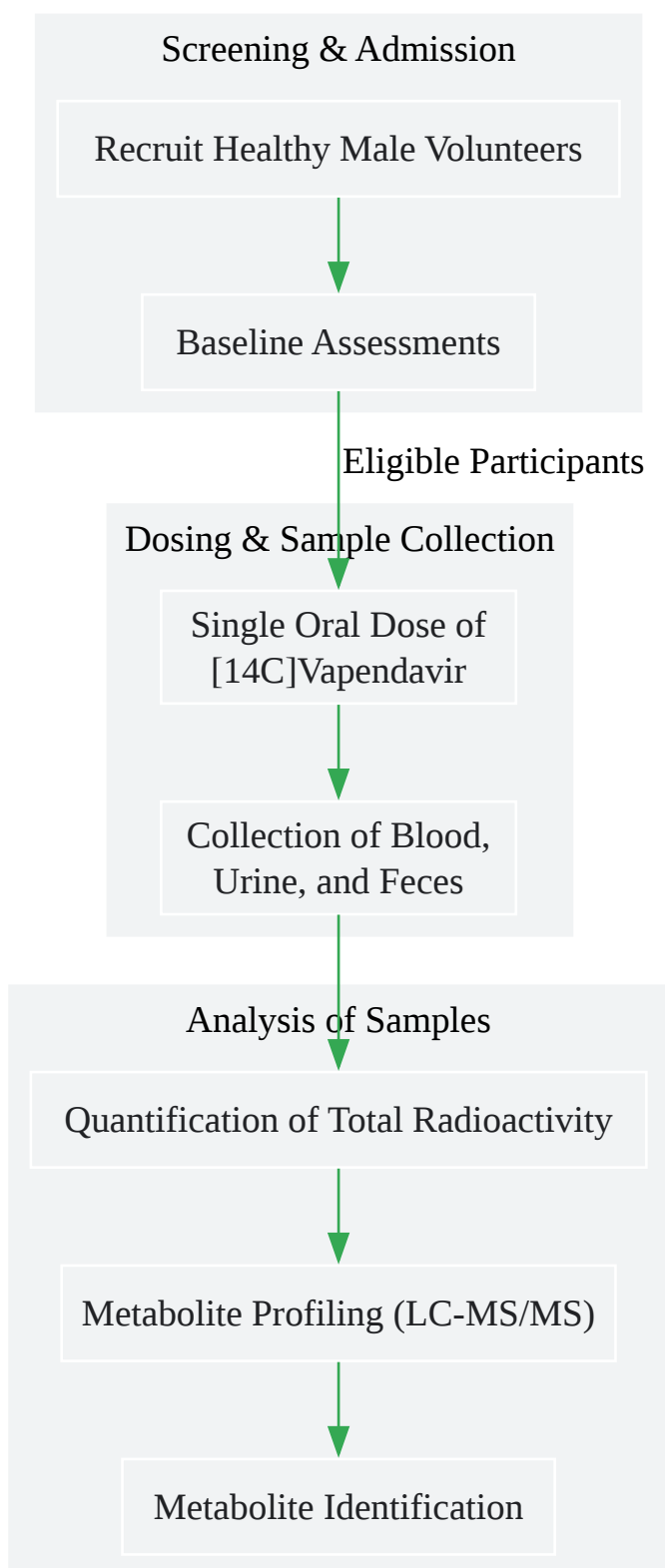
[Click to download full resolution via product page](#)

Figure 1: Workflow for the NCT05962645 Pharmacokinetic Study.

Mass Balance and Metabolism Study Design (NCT06834295)

This Phase 1/2, open-label, single-dose study was conducted to understand the metabolic fate of Vapendavir.[\[4\]](#)[\[5\]](#)

- Participants: The study enrolled healthy male subjects.[\[4\]](#)
- Dosing Regimen: A single oral dose of $[^{14}\text{C}]$ -labeled Vapendavir was administered.[\[4\]](#)
- Sample Collection: Blood, urine, and feces were collected over a specified period to measure total radioactivity and identify metabolites.[\[4\]](#)
- Analytical Method: Total radioactivity in the collected samples was measured using techniques such as liquid scintillation counting. Metabolite profiling and identification were likely performed using LC-MS/MS combined with radiometric detection.[\[4\]](#)

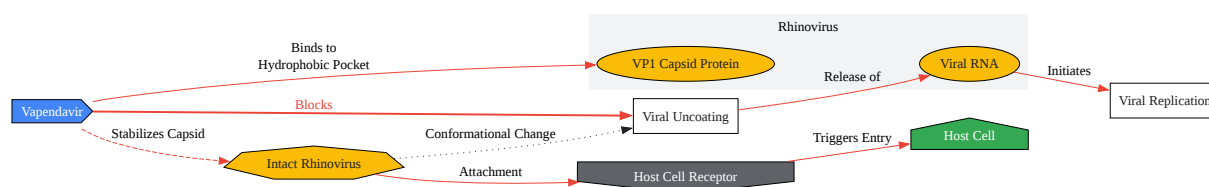


[Click to download full resolution via product page](#)

Figure 2: Workflow for the NCT06834295 Mass Balance Study.

Signaling Pathways and Mechanism of Action

Vapendavir's mechanism of action does not directly involve host cell signaling pathways but rather a direct interaction with the viral capsid.



[Click to download full resolution via product page](#)

Figure 3: Vapendavir's Mechanism of Action as a Capsid Binder.

Conclusion

Vapendavir diphosphate is a promising oral antiviral agent for the treatment of rhinovirus infections. The comprehensive pharmacokinetic studies that have been conducted will provide essential data to guide its clinical use. While the specific quantitative data on its oral bioavailability, absorption, metabolism, and excretion are eagerly awaited, the detailed experimental protocols from the key clinical trials offer valuable insight into the rigorous evaluation this compound has undergone. The information presented in this guide will be updated as new data becomes publicly available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. virtus-rr.com [virtus-rr.com]
- 3. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Vapendavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Development and Validation of a New LC-MS/MS Analytical Method for Direct-Acting Antivirals and Its Application in End-Stage Renal Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and Oral Bioavailability of Vapendavir Diphosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3046123#pharmacokinetics-and-oral-bioavailability-of-vapendavir-diphosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com